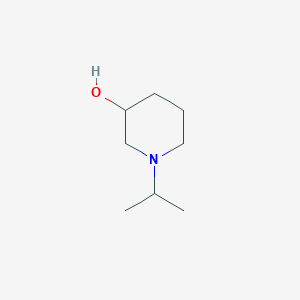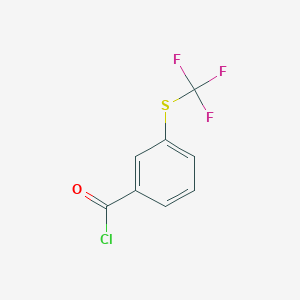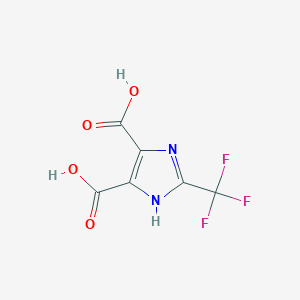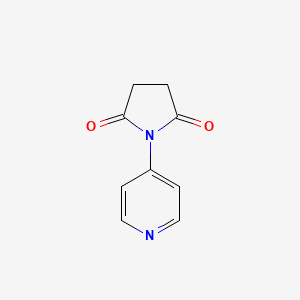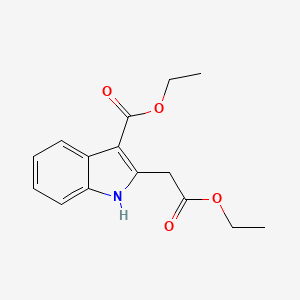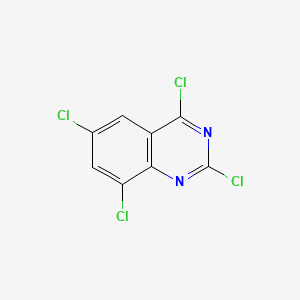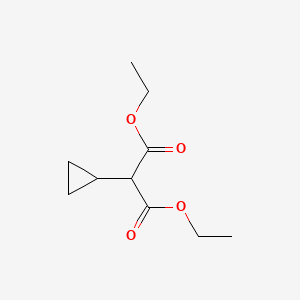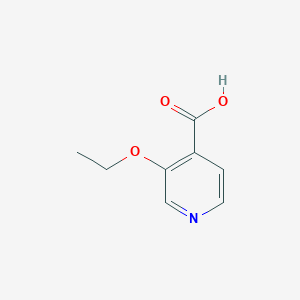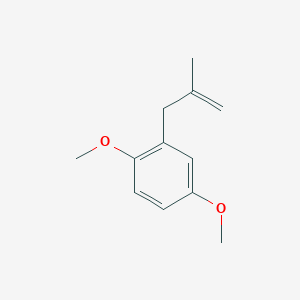
3,3'-((4-Bromophenyl)methylene)bis(1H-indole)
Übersicht
Beschreibung
“3,3’-((4-Bromophenyl)methylene)bis(1H-indole)” is a compound with the molecular formula C23H17BrN2 . It has a molecular weight of 401.3 g/mol . This compound has drawn scientific interest due to its potential applications in several fields of research and industry.
Synthesis Analysis
The synthesis of bis(indolyl)methanes, which includes “3,3’-((4-Bromophenyl)methylene)bis(1H-indole)”, can be carried out by an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones .Molecular Structure Analysis
The molecular structure of “3,3’-((4-Bromophenyl)methylene)bis(1H-indole)” consists of two indole units connected by a methylene bridge that is further connected to a 4-bromophenyl group .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Bis (indolyl) methanes, a class to which 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) belongs, have been studied for their corrosion inhibition properties. A study explored the effectiveness of different Bis (indolyl) methanes in preventing corrosion in mild steel within a hydrochloric acid solution. These compounds exhibited mixed-type inhibition behaviors, and their adsorption on mild steel surfaces followed the Langmuir adsorption isotherm. The efficacy of these inhibitors was confirmed through weight loss, electrochemical methods, scanning electron microscopy (SEM), and dispersive X-ray spectroscopy (EDX) (Verma et al., 2016).
Crystal Structure and Molecular Docking Studies
3,3'-((4-(Trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole), a derivative of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), was synthesized and characterized in one study. Its crystal structure was analyzed using X-ray structure analysis, revealing a stabilization system through hydrogen bonds, forming supramolecular structures. Additionally, molecular docking studies provided insights into this molecule’s potential inhibitory properties against Mycobacterium tuberculosis (Sharma et al., 2021).
Synthesis and Antibacterial Studies
Another research focused on the synthesis of novel 3,3'-((1, 3-diphenyl-1Hpyrazol-4-yl)methylene)bis(1H-indole) derivatives using an environmentally friendly method involving a nano copper ferrite catalyst. This study highlighted the high yields, short reaction times, and the eco-friendly nature of the method. The synthesized compounds showed significant antibacterial activity against both gram-positive and gram-negative bacteria, though they exhibited violations of the rule of five (RO5) parameters (Ganta et al., 2016).
Synthesis of Biologically Relevant Compounds
Bis(indolyl)methanes, including 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) derivatives, have been synthesized using various catalytic methods. One study used 4-sulfophthalic acid to catalyze the synthesis of these compounds, which are biologically relevant. This method offered benefits like mild reaction conditions, eco-friendliness, and no use of hazardous organic solvents (Banari et al., 2017).
Natural Occurrence and Synthesis
The synthesis of naturally occurring polybrominated indoles, related to 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), was explored in a study. These compounds were synthesized using a palladium-catalyzed, carbon monoxide-mediated double reductive N-heterocyclization, highlighting their natural occurrence and potential in organic synthesis (Ansari et al., 2017).
Coordination Polymers and Microbicidal Activity
Research into bis-ligand-containing indole and 8-hydroxyquinoline moieties led to the synthesis of coordination polymers with various metal ions. The study characterized these polymers and their parent ligand through several analytical techniques and monitored their microbicidal activity against plant pathogens (Patel & Patel, 2010).
Inhibition of Copper Corrosion
A study on 3,3'-((4-(methylthio)phenyl)methylene)bis(1H-indole) showed its application as an inhibitor for copper corrosion in acidic environments. The study demonstrated that the compound acts as a mixed-type inhibitor and forms self-assembled monolayers on the copper surface, improving its inhibitive performance (Feng et al., 2020).
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCBPXXSGYHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



